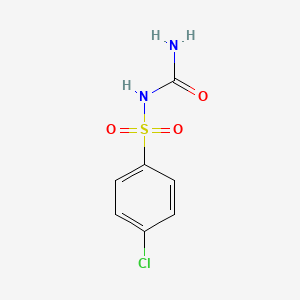

4-Chlorobenzenesulfonylurea

Description

N-Carbamoyl-4-chlorobenzenesulfonamide is a sulfonamide.

Structure

3D Structure

Properties

IUPAC Name |

(4-chlorophenyl)sulfonylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O3S/c8-5-1-3-6(4-2-5)14(12,13)10-7(9)11/h1-4H,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZEPYUPSYWCRBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)NC(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8057691 | |

| Record name | 1-(4-Chlorobenzenesulfonyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8057691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22663-37-2 | |

| Record name | N-(Aminocarbonyl)-4-chlorobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22663-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chlorobenzenesulfonylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022663372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Chlorobenzenesulfonyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8057691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(aminocarbonyl)-4-chlorobenzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.030 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Chlorobenzenesulfonylurea from 4-Chlorobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-chlorobenzenesulfonylurea, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The document delves into the underlying chemical principles, a detailed experimental protocol, and the mechanistic pathway for the reaction between 4-chlorobenzenesulfonyl chloride and urea. Authored from the perspective of a Senior Application Scientist, this guide emphasizes the causality behind experimental choices, ensuring a robust and reproducible synthetic methodology. All quantitative data is summarized for clarity, and key processes are visualized through diagrams to facilitate understanding.

Introduction: The Significance of this compound

Sulfonylureas are a pivotal class of organic compounds with a broad spectrum of applications, most notably as antidiabetic agents and herbicides.[1] The core structure, characterized by a sulfonyl group linked to a urea moiety, is responsible for their diverse biological activities. The specific compound, this compound, serves as a crucial building block in organic synthesis, primarily as an intermediate for the preparation of more complex molecules.[1] The presence of the 4-chlorophenyl group provides a handle for further functionalization, making it a versatile precursor in drug discovery and development. This guide focuses on the direct synthesis of this compound from the readily available starting materials, 4-chlorobenzenesulfonyl chloride and urea.

Chemical Principles and Mechanistic Insights

The synthesis of this compound from 4-chlorobenzenesulfonyl chloride and urea is fundamentally a nucleophilic acyl substitution reaction at the sulfur atom of the sulfonyl chloride.

The Reaction Mechanism

The reaction proceeds through the nucleophilic attack of one of the amino groups of urea on the electrophilic sulfur atom of 4-chlorobenzenesulfonyl chloride. The lone pair of electrons on the nitrogen atom of urea initiates the attack, leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion, being a good leaving group, is eliminated, and a proton is lost from the nitrogen atom, yielding the final product, this compound, and hydrochloric acid as a byproduct.

To drive the reaction to completion, a suitable base is often employed to neutralize the hydrochloric acid formed, preventing the protonation of the urea and maintaining its nucleophilicity.

Caption: Reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |

| 4-Chlorobenzenesulfonyl chloride | C₆H₄Cl₂O₂S | 211.07 | 10.55 g | 0.05 |

| Urea | CH₄N₂O | 60.06 | 3.30 g | 0.055 (1.1 eq) |

| Pyridine | C₅H₅N | 79.10 | 4.35 mL | 0.055 (1.1 eq) |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - |

| 1 M Hydrochloric Acid | HCl | 36.46 | As needed | - |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - |

| Brine (Saturated NaCl) | NaCl | 58.44 | As needed | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |

Equipment

-

250 mL three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser with a drying tube

-

Ice-water bath

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and flask

-

Standard laboratory glassware

Synthetic Procedure

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: In a fume hood, equip a dry 250 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.

-

Reagent Addition: Add urea (3.30 g, 0.055 mol) and 50 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture to form a suspension. Add pyridine (4.35 mL, 0.055 mol) to the suspension.

-

Sulfonyl Chloride Addition: Dissolve 4-chlorobenzenesulfonyl chloride (10.55 g, 0.05 mol) in 50 mL of anhydrous DCM and add it to the dropping funnel.

-

Reaction: Cool the flask in an ice-water bath to 0°C. Add the 4-chlorobenzenesulfonyl chloride solution dropwise to the stirred urea suspension over 30 minutes. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-18 hours.

-

Work-up:

-

Cool the reaction mixture in an ice bath and quench by the slow addition of 50 mL of 1 M HCl to neutralize the excess pyridine.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water to yield pure this compound as a white solid.

-

Characterization: The final product should be characterized by thin-layer chromatography (TLC), melting point determination, and spectroscopic methods (NMR, IR).

Product Characterization

| Property | Value |

| Appearance | White solid[1] |

| Molecular Formula | C₇H₇ClN₂O₃S |

| Molecular Weight | 234.66 g/mol |

| Melting Point | Approximately 120-124 °C[1] |

Expected Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the 4-chlorophenyl group, likely as two doublets in the region of 7.5-8.0 ppm. The protons of the NH and NH₂ groups of the urea moiety would appear as broad singlets, with their chemical shifts being dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbons of the aromatic ring, with the carbon attached to the sulfonyl group appearing at a characteristic downfield shift. The carbonyl carbon of the urea group would also be observable.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the amide and urea groups (around 3200-3400 cm⁻¹), the C=O stretching of the urea carbonyl group (around 1650-1700 cm⁻¹), and the S=O stretching of the sulfonyl group (asymmetric and symmetric stretches around 1350 and 1160 cm⁻¹, respectively).

Safety and Handling

-

4-Chlorobenzenesulfonyl chloride: This compound is corrosive and causes severe skin burns and eye damage. It is harmful if swallowed and may cause respiratory irritation. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Urea: Urea is generally considered to be of low toxicity. However, it is advisable to avoid inhalation of dust and contact with skin and eyes.

-

Pyridine: Pyridine is a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin. It should be handled with care in a fume hood.

-

Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. All handling should be performed in a fume hood.

Applications in Drug Development and Beyond

This compound serves as a valuable intermediate in the synthesis of various biologically active molecules. Its structure is a key component in the design of new therapeutic agents. For instance, derivatives of sulfonylureas are widely used as oral hypoglycemic agents for the treatment of type 2 diabetes. The 4-chlorophenylsulfonylurea moiety can be further modified to create a library of compounds for screening against various biological targets.

Beyond its pharmaceutical applications, this compound can also be utilized as an adjuvant for certain pesticides and herbicides, enhancing their efficacy.[1]

Conclusion

The synthesis of this compound from 4-chlorobenzenesulfonyl chloride and urea is a straightforward and efficient process that provides a key intermediate for various applications in medicinal chemistry and agrochemistry. This guide has provided a comprehensive overview of the synthesis, including the underlying mechanism, a detailed experimental protocol, and important safety considerations. The provided methodology, grounded in established chemical principles, offers a reliable route for researchers and scientists to produce this valuable compound.

References

- ChemBK. 4-CHLOROBENZENESULPHONYL UREA - Introduction.

- PrepChem. Synthesis of 4-chlorobenzenesulfonyl chloride.

- Google Patents. GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone.

- Google Patents. EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds.

- Fakultas Farmasi UAD. synthesis of 4-chlorobenzoylthiourea from 4-chlorobenzoil chloride and thiourea with different heating time and temperature.

- PrepChem. Synthesis of 1-(4-chloro-benzenesulfonyl)-3-n-propyl-urea.

- Organic Syntheses. Benzenesulfonyl chloride.

- Asian Journal of Chemistry. One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method.

- ZM Silane Limited. Organic Synthesis Reactions Intermediate.

- The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds.

- NIH. Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides.

- Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark.

- The Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature.

- NIH. Deep Electroreductive Chemistry: Harnessing Carbon- and Silicon-based Reactive Intermediates in Organic Synthesis.

Sources

An In-depth Technical Guide to the Formation Mechanism of 4-Chlorobenzenesulfonylurea

Abstract

This technical guide provides a comprehensive examination of the formation mechanism of 4-Chlorobenzenesulfonylurea, a key intermediate in the synthesis of several pharmaceutical compounds. Tailored for researchers, scientists, and drug development professionals, this document elucidates the primary synthetic pathways, delves into the underlying reaction mechanisms, and offers field-proven experimental protocols. By integrating theoretical principles with practical application, this guide aims to equip scientists with the knowledge required for the efficient and safe synthesis of this important compound.

Introduction

This compound is a vital molecular scaffold found in a class of drugs known as sulfonylureas, which are widely used as oral hypoglycemic agents for the management of type II diabetes. Its structure, characterized by a central sulfonylurea linkage flanked by a 4-chlorophenyl group and a terminal amino group, makes it a versatile precursor for more complex drug molecules like Glibenclamide and Chlorpropamide.[1] A thorough understanding of its formation mechanism is paramount for optimizing reaction yields, minimizing impurities, and ensuring the scalability and safety of its production.

This guide will focus on the most prevalent and industrially significant method for synthesizing sulfonylureas: the reaction between a sulfonamide and an isocyanate or a suitable precursor. We will explore the nuanced chemistry of this transformation, providing a step-by-step mechanistic breakdown and a detailed experimental workflow.

Primary Synthetic Pathway: Sulfonamide and Isocyanate Reaction

The traditional and most direct synthesis of sulfonylureas involves the condensation reaction between a sulfonamide and an isocyanate.[2][3] In the case of this compound, the reactants are 4-chlorobenzenesulfonamide and an isocyanate equivalent that can provide the terminal urea nitrogen.

The overall reaction can be depicted as:

4-Chlorobenzenesulfonamide + Isocyanate Source → this compound

A common and highly reactive isocyanate source used in industrial and laboratory settings is chlorosulfonyl isocyanate (CSI, ClSO₂NCO).[4][5] CSI is one of the most reactive isocyanates known, which allows for rapid and often quantitative reactions at low temperatures.[6] An alternative approach involves generating the isocyanate in situ or using carbamate derivatives, which can be safer alternatives to handling hazardous isocyanates directly.[2][7][8]

Detailed Mechanistic Breakdown

The core of the this compound formation lies in a classic nucleophilic addition reaction. The mechanism proceeds through the following key steps:

Step 1: Deprotonation of the Sulfonamide (Base-Catalyzed)

The hydrogen atoms on the nitrogen of a sulfonamide are acidic due to the strong electron-withdrawing effect of the adjacent sulfonyl group (SO₂). In the presence of a base (e.g., an amine like triethylamine or an inorganic base like potassium carbonate), the sulfonamide is deprotonated to form a highly nucleophilic sulfonamide anion.

Step 2: Nucleophilic Attack on the Isocyanate Carbonyl

The isocyanate group (–N=C=O) features an electrophilic carbon atom, which is susceptible to attack by nucleophiles.[9] The sulfonamide anion, generated in the previous step, acts as the nucleophile and attacks the central carbon of the isocyanate. This attack is the rate-determining step of the reaction. Electron-withdrawing groups on the isocyanate enhance its reactivity by increasing the electrophilicity of the carbonyl carbon.[9][10]

Step 3: Formation of the Sulfonylurea Linkage

The nucleophilic attack results in the formation of a new nitrogen-carbon bond, creating an intermediate which rapidly rearranges to form the stable sulfonylurea linkage after a proton transfer step, typically from the solvent or upon aqueous workup.

The following diagram illustrates this fundamental mechanism.

Caption: Experimental workflow for sulfonylurea synthesis.

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorobenzenesulfonamide (1.0 eq) in anhydrous toluene.

-

Addition of Base: Add a suitable base, such as triethylamine (1.1 eq), to the solution and stir for 15 minutes at room temperature.

-

Addition of Isocyanate: Slowly add the isocyanate (1.05 eq), dissolved in a small amount of anhydrous toluene, to the reaction mixture dropwise.

-

Reaction: Heat the mixture to reflux (approximately 110°C for toluene) and maintain for 4-6 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate should form.

-

Purification: Filter the solid product and wash it sequentially with water and a dilute solution of hydrochloric acid to remove any unreacted amine base.

-

Recrystallization: Further purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain white crystals of this compound.

-

Characterization: The final product's identity and purity should be confirmed using standard analytical techniques.

Process Parameters and Optimization

The efficiency of this compound synthesis is highly dependent on several critical parameters.

| Parameter | Effect on Reaction | Recommended Conditions | Rationale |

| Solvent | Affects solubility of reactants and reaction temperature. | Anhydrous, non-protic solvents like toluene, acetonitrile, or THF are preferred. | Protic solvents (like water or alcohols) will react competitively with the highly electrophilic isocyanate, reducing yield. [10] |

| Temperature | Influences reaction rate. | Room temperature to reflux. | Higher temperatures increase the reaction rate but may also lead to the formation of side products through decomposition. |

| Base | Catalyzes the reaction by deprotonating the sulfonamide. | Organic bases (e.g., Triethylamine) or inorganic bases (e.g., K₂CO₃). | The base must be strong enough to deprotonate the sulfonamide but not so strong as to cause unwanted side reactions. |

| Stoichiometry | Affects yield and purity. | A slight excess of the isocyanate is often used. | Using a slight excess of the isocyanate can help drive the reaction to completion. However, a large excess can complicate purification. |

Analytical Characterization

Confirmation of the successful synthesis of this compound requires thorough analytical characterization.

-

Melting Point: The pure compound exhibits a sharp melting point, which for this compound is typically in the range of 167-171°C. [11]* Infrared (IR) Spectroscopy: Key vibrational bands will confirm the presence of functional groups: N-H stretching (around 3300-3400 cm⁻¹), C=O stretching (around 1680-1720 cm⁻¹), and S=O stretching (around 1160 and 1350 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide definitive structural elucidation by showing the chemical shifts and coupling constants for all protons and carbons in the molecule.

-

Mass Spectrometry (MS): Provides the exact molecular weight of the compound, confirming its elemental composition. [1]

Safety Considerations

The synthesis of this compound involves hazardous materials and requires strict adherence to safety protocols.

-

4-Chlorobenzenesulfonyl chloride (Precursor): This starting material is corrosive and reacts with water, releasing toxic hydrogen chloride gas. [12][13]It causes severe skin and eye burns. [13]* Isocyanates: Many isocyanates are toxic, highly reactive, and potent respiratory sensitizers. All manipulations should be performed in a well-ventilated fume hood.

-

Solvents: Organic solvents like toluene are flammable and have associated toxicities.

-

General Precautions: Appropriate personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, must be worn at all times.

Conclusion

The formation of this compound via the reaction of 4-chlorobenzenesulfonamide with an isocyanate is a robust and well-established synthetic method. The mechanism is governed by the nucleophilic addition of a deprotonated sulfonamide to the electrophilic carbonyl carbon of the isocyanate. By carefully controlling key process parameters such as solvent, temperature, and stoichiometry, researchers can achieve high yields of this pharmaceutically important intermediate. A strong emphasis on safety is crucial due to the hazardous nature of the reagents involved. The insights and protocols detailed in this guide provide a solid foundation for professionals engaged in the synthesis and development of sulfonylurea-based compounds.

References

- Synthesis of sulfonylurea derivatives and their α-glucosidase inhibitory activity. Vietnam Journal of Science, Technology and Engineering.

- A facile synthesis of sulfonylureas via water assisted preparation of carbamates. Organic & Biomolecular Chemistry (RSC Publishing).

- Recent Advances in the Synthesis of Sulfonylureas.

- Design, Synthesis and in Vivo Evaluation of Novel Glycosylated Sulfonylureas as Antihyperglycemic Agents.

- Synthesis of sulfonylureas from carboxylic acids and sulfonamides via Curtius rearrangement.

- 1-[(4-chlorobenzene)

- 4-Chlorobenzenesulfonyl urea | 22663-37-2. ChemicalBook.

- 4-Chlorobenzenesulfonyl chloride(98-60-2). ChemicalBook.

- 4-Chlorobenzenesulfonyl chloride | C6H4Cl2O2S | CID 7398. PubChem.

- Isocyanate-based multicomponent reactions.

- Reaction of Chlorosulfonyl Isocyanate with Fluorosubstituted Alkenes Evidence of a Concerted Pathway.

- Mechanism of Isocyanate Reactions with Ethanol.

- Use of chlorosulfonyl isocyanate and urethane derivatives thereof as ATRP initiators.

- Recent advances in the chemistry of chlorosulfonyl isocyanate: a review.

Sources

- 1. 1-[(4-chlorobenzene)sulfonyl]-3-propylurea | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. DE10321039A1 - Use of chlorosulfonyl isocyanate and urethane derivatives thereof as ATRP initiators for the production of linear or branched polymers, comb polymers, block copolymers, macro-initiators and star-shaped polymers - Google Patents [patents.google.com]

- 7. A facile synthesis of sulfonylureas via water assisted preparation of carbamates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Design, Synthesis and in Vivo Evaluation of Novel Glycosylated Sulfonylureas as Antihyperglycemic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 4-Chlorobenzenesulfonyl urea | 22663-37-2 [chemicalbook.com]

- 12. 4-Chlorobenzenesulfonyl chloride(98-60-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 13. 4-Chlorobenzenesulfonyl chloride | C6H4Cl2O2S | CID 7398 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Chlorobenzenesulfonylurea

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules, providing profound insights into the molecular framework and electronic environment of atomic nuclei. This guide offers a comprehensive technical overview of the ¹H and ¹³C NMR spectroscopy of 4-chlorobenzenesulfonylurea, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a detailed analysis based on predicted NMR data, corroborated by experimental data from the closely related and structurally analogous drug, chlorpropamide. We will delve into the theoretical underpinnings of the predicted chemical shifts, provide a standardized experimental protocol for data acquisition, and illustrate key structural features and their NMR signatures.

Introduction: The Central Role of NMR in Drug Discovery

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's structure is a cornerstone of both efficacy and safety. NMR spectroscopy stands as a primary tool for chemists, offering a non-destructive method to probe the atomic connectivity and three-dimensional structure of a compound in solution. For molecules like this compound, which contains multiple functional groups and aromatic systems, NMR provides critical information for confirming its identity, assessing purity, and understanding its conformational dynamics. This guide is designed to serve as a practical resource for researchers, providing both the foundational knowledge and the specific data required to confidently analyze the NMR spectra of this compound and related compounds.

Predicted ¹H and ¹³C NMR Data for this compound

In the absence of readily available experimental spectra, computational NMR prediction serves as a powerful tool for anticipating the spectral features of a molecule. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established algorithms that consider the intricate electronic effects of the molecule's functional groups.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-2, H-6 | ~7.90 | Doublet | ~8.5 |

| H-3, H-5 | ~7.60 | Doublet | ~8.5 |

| -SO₂NH- | ~8.50 | Singlet (broad) | - |

| -C(O)NH₂ | ~6.50 | Singlet (broad) | - |

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O | ~155 |

| C-1 | ~140 |

| C-4 | ~138 |

| C-2, C-6 | ~129 |

| C-3, C-5 | ~128 |

In-depth Spectral Interpretation and Rationale

The predicted chemical shifts for this compound can be rationalized by considering the electronic environment of each nucleus. The following analysis provides a detailed explanation for the expected spectral features.

Analysis of the ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is expected to show a characteristic AA'BB' system for the 1,4-disubstituted benzene ring.

-

Aromatic Protons (H-2, H-6, H-3, H-5): The protons ortho to the electron-withdrawing sulfonyl group (H-2 and H-6) are deshielded and are predicted to resonate at a lower field (~7.90 ppm) compared to the protons meta to this group (H-3 and H-5, ~7.60 ppm). The chlorine atom, being ortho to H-3 and H-5, also contributes to their chemical shift. The coupling between these adjacent aromatic protons will result in a pair of doublets, each with a coupling constant of approximately 8.5 Hz.

-

Amide and Sulfonamide Protons (-SO₂NH- and -C(O)NH₂): The protons on the nitrogen atoms are expected to be broad singlets due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange with the solvent. The -SO₂NH- proton is predicted to be significantly downfield (~8.50 ppm) due to the strong deshielding effect of the adjacent sulfonyl and carbonyl groups. The urea -NH₂ protons are expected to be more upfield (~6.50 ppm). The exact chemical shifts of these protons are highly dependent on the solvent, concentration, and temperature.

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals.

-

Carbonyl Carbon (C=O): The urea carbonyl carbon is the most deshielded carbon in the molecule, with a predicted chemical shift of around 155 ppm. This is a characteristic chemical shift for urea and related functional groups.

-

Aromatic Carbons: The aromatic region will display four signals. The quaternary carbons, C-1 (attached to the sulfonyl group) and C-4 (attached to the chlorine atom), are expected at approximately 140 ppm and 138 ppm, respectively. The protonated carbons, C-2/C-6 and C-3/C-5, are predicted to resonate at around 129 ppm and 128 ppm, respectively. The assignments are based on the substituent effects of the chloro and sulfonylurea groups on the benzene ring.

Standardized Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended.[1][2]

Sample Preparation

-

Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is a highly recommended solvent for sulfonylureas as it effectively dissolves these compounds and can slow down the exchange of the labile NH protons, making them more likely to be observed in the ¹H NMR spectrum.[2]

-

Dissolution: Vortex the sample at room temperature until the solid is completely dissolved. Gentle heating may be applied if necessary, but caution should be exercised to prevent sample degradation.

-

Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Internal Standard (Optional): While referencing to the residual solvent peak is common practice, a small amount of tetramethylsilane (TMS) can be added for precise chemical shift calibration.

NMR Instrument Parameters

The following are suggested starting parameters for a 400 or 500 MHz NMR spectrometer.

¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: 3-4 seconds for good resolution.[2]

-

Relaxation Delay: 1-2 seconds.[2]

-

Temperature: 298 K (room temperature).

¹³C NMR Spectroscopy:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) to obtain singlets for each carbon.

-

Number of Scans: 1024 to 4096 scans, or more, depending on the sample concentration, as ¹³C has a much lower natural abundance than ¹H.

-

Spectral Width: 0 to 220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

Visualizing the Molecular Structure and NMR Correlations

A clear understanding of the molecular structure is essential for interpreting NMR spectra. The following diagram illustrates the structure of this compound with atom numbering for NMR assignment.

Caption: Molecular structure of this compound with atom numbering.

Conclusion

This technical guide provides a comprehensive overview of the ¹H and ¹³C NMR data for this compound, grounded in theoretical predictions and analogies to structurally similar compounds. By understanding the principles of spectral interpretation and following a standardized experimental protocol, researchers can confidently utilize NMR spectroscopy for the structural verification and purity assessment of this and related sulfonylurea compounds. The provided data and analyses serve as a valuable reference for scientists engaged in pharmaceutical research and development.

References

- Emory University. (2013). NMR Experiment Procedure.

- Chemistry LibreTexts. (2023). NMR - Interpretation.

- Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation.

- PubChem. (n.d.). Chlorpropamide.

- Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds.

- Royal Society of Chemistry. (2017). A facile synthesis of Sulfonylureas via water assisted preparation of Carbamates.

- Tan, D. K., Ratan, A., & Gill, M. S. (2017). Design, synthesis and SAR study of novel sulfonylureas containing an alkenyl moiety. RSC Advances, 7(54), 34133-34139.

- University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

Sources

An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 4-Chlorobenzenesulfonylurea

This guide provides a comprehensive technical overview of the analytical methodologies for the characterization of 4-Chlorobenzenesulfonylurea, a key intermediate in pharmaceutical synthesis, utilizing Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for each part of the analytical workflow.

Introduction: The Analytical Imperative for this compound

This compound and its derivatives are of significant interest in medicinal chemistry and drug development.[1][2] The precise structural elucidation and purity assessment of this compound are critical to ensure the safety, efficacy, and quality of active pharmaceutical ingredients (APIs). Both FT-IR and Mass Spectrometry serve as powerful, complementary techniques to achieve a comprehensive analytical profile. FT-IR provides detailed information about the functional groups present in the molecule, acting as a unique molecular fingerprint.[3][4] Mass Spectrometry, on the other hand, offers precise molecular weight determination and invaluable structural information through the analysis of fragmentation patterns.[1][5]

This guide will delve into the practical and theoretical considerations for the robust analysis of this compound, empowering researchers to develop and validate their own analytical methods with confidence.

Part 1: Molecular Fingerprinting with Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a cornerstone technique for the identification of organic compounds.[4][6] It operates on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecule absorbs energy at frequencies corresponding to its vibrational modes, resulting in a unique spectrum that reveals the functional groups present.[3][7]

Experimental Protocol: FT-IR Analysis of this compound (KBr Pellet Method)

The choice of sample preparation is paramount for obtaining a high-quality FT-IR spectrum. For solid samples like this compound, the Potassium Bromide (KBr) pellet method is a widely used and effective technique.[8][9] This method involves dispersing the analyte in a dry KBr matrix, which is transparent to infrared radiation.

Step-by-Step Methodology:

-

Sample and KBr Preparation:

-

Gently grind a small amount (1-2 mg) of this compound to a fine powder using an agate mortar and pestle. This is crucial to reduce scattering of the infrared radiation.[10]

-

In a separate, dry mortar, grind approximately 100-200 mg of spectroscopic grade KBr. It is essential that the KBr is completely dry, as water will introduce broad O-H absorption bands in the spectrum.

-

Thoroughly mix the ground this compound with the KBr.[8]

-

-

Pellet Formation:

-

Transfer the mixture to a pellet die.

-

Apply pressure using a hydraulic press to form a transparent or semi-transparent pellet. A clear pellet indicates good dispersion of the sample within the KBr matrix.[8]

-

-

Spectral Acquisition:

-

Carefully place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to subtract interferences from atmospheric water and carbon dioxide.

-

Acquire the sample spectrum.

-

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124"] subgraph FT_IR Workflow A[Grind 1-2 mg of this compound] --> B{Mix with 100-200 mg of dry KBr}; B --> C[Transfer to Pellet Die]; C --> D[Apply Hydraulic Pressure to form Pellet]; D --> E[Acquire Background Spectrum]; E --> F[Acquire Sample Spectrum]; end }

Caption: Experimental workflow for FT-IR analysis using the KBr pellet method.

Data Interpretation: Expected FT-IR Spectrum of this compound

The interpretation of an FT-IR spectrum involves assigning the observed absorption bands to specific functional group vibrations.[3][11] The spectrum is typically divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-500 cm⁻¹), the latter being unique to the molecule as a whole.[4][7][12]

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| N-H (Urea) | 3400 - 3200 | Stretching | Medium, often two bands |

| C-H (Aromatic) | 3100 - 3000 | Stretching | Medium to Weak |

| C=O (Urea) | 1700 - 1650 | Stretching | Strong |

| C=C (Aromatic) | 1600 - 1450 | Ring Stretching | Medium to Weak |

| S=O (Sulfonyl) | 1350 - 1300 and 1160 - 1120 | Asymmetric and Symmetric Stretching | Strong |

| C-N (Urea) | 1300 - 1200 | Stretching | Medium |

| C-S (Sulfonyl) | 800 - 700 | Stretching | Medium |

| C-Cl (Aromatic) | 800 - 600 | Stretching | Strong |

Note: The exact positions of the peaks can be influenced by the sample's physical state and intermolecular interactions.

Part 2: Unveiling Molecular Mass and Structure with Mass Spectrometry

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[13] It provides the molecular weight of the analyte with high accuracy and offers structural insights through the analysis of fragmentation patterns. For a compound like this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique that minimizes fragmentation during the ionization process, allowing for the clear observation of the molecular ion.

Experimental Protocol: Mass Spectrometry Analysis of this compound (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a common approach for the analysis of pharmaceutical compounds.[2][5] The liquid chromatography system separates the analyte from any impurities before it enters the mass spectrometer.

Step-by-Step Methodology:

-

Sample Preparation:

-

Dissolve a small amount of this compound in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.[14]

-

Further dilute this stock solution with the mobile phase to a final concentration in the low µg/mL range.

-

Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system or the mass spectrometer.[13]

-

-

LC-MS System Parameters:

-

Liquid Chromatography: Utilize a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to facilitate protonation.

-

Mass Spectrometry: Operate the mass spectrometer in positive ion ESI mode. Acquire data in full scan mode to detect all ions within a specified m/z range.

-

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124"] subgraph MS_Workflow A[Dissolve sample in organic solvent] --> B{Dilute with mobile phase}; B --> C[Filter through 0.22 µm filter]; C --> D[Inject into LC-MS system]; D --> E[Separation on C18 column]; E --> F[Electrospray Ionization (ESI)]; F --> G[Mass Analysis]; end }

Caption: Experimental workflow for LC-MS analysis of this compound.

Data Interpretation: Expected Mass Spectrum and Fragmentation of this compound

The mass spectrum of this compound is expected to show a prominent protonated molecular ion [M+H]⁺. Due to the presence of chlorine, a characteristic isotopic pattern will be observed, with the [M+H+2]⁺ ion having an intensity of approximately one-third of the [M+H]⁺ ion.

Table 2: Expected Mass-to-Charge Ratios for this compound

| Ion | Formula | Expected m/z |

| [M+H]⁺ | [C₇H₈ClN₂O₃S]⁺ | 235.0 |

| [M+H+2]⁺ | [C₇H₈³⁷ClN₂O₃S]⁺ | 237.0 |

| [M+Na]⁺ | [C₇H₇ClN₂O₃SNa]⁺ | 257.0 |

Fragmentation Analysis:

Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the molecular ion and gain further structural information. The fragmentation of sulfonylureas is well-documented and typically involves cleavage of the sulfonylurea bridge.[15]

Plausible Fragmentation Pathways:

-

Cleavage of the S-N bond: This is a common fragmentation pathway for sulfonamides, leading to the formation of the 4-chlorobenzenesulfonyl radical cation and the neutral urea fragment, or the 4-chlorobenzenesulfonyl cation.[16][17]

-

Loss of SO₂: A rearrangement reaction can lead to the elimination of sulfur dioxide (SO₂), a characteristic fragmentation for aromatic sulfonamides.[17]

Conclusion

The combined application of FT-IR and Mass Spectrometry provides a robust and comprehensive analytical strategy for the characterization of this compound. FT-IR confirms the presence of key functional groups, while mass spectrometry provides definitive molecular weight information and structural details through fragmentation analysis. The methodologies and interpretative guidance presented in this document serve as a valuable resource for scientists and researchers in the pharmaceutical industry, ensuring the quality and integrity of this important chemical entity.

References

- Sample preparation for FT-IR. (n.d.).

- Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide.

- Mortali, C., et al. (2000). Identification of Sulfonylureas in Serum by Electrospray Mass Spectrometry. Journal of Analytical Toxicology, 24(3), 169-173.

- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.

- University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids.

- Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS.

- SCION Instruments. (n.d.). Sample preparation GC-MS.

- Mtoz Biolabs. (n.d.). How to Prepare Sample for Mass Spectrometry?.

- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.

- Scilit. (n.d.). Negative‐ion mass spectrometry of sulfonylurea herbicides.

- Yuan, T., et al. (2016). Development and validation of an LC–MS/MS sulfonylurea assay for hypoglycemia cases in the emergency department. Clinica Chimica Acta, 454, 78-82.

- Chemistry LibreTexts. (2022). IR Spectroscopy.

- Harvard University. (n.d.). Sample Preparation | Harvard Center for Mass Spectrometry.

- Lynch, K. L., et al. (2016). Development and validation of an LC-MS/MS sulfonylurea assay for hypoglycemia cases in the emergency department. Clinica Chimica Acta, 454, 78-82.

- American Diabetes Association. (n.d.). Measurement of Antidiabetic Sulfonylureas in Serum by Gas Chromatography with Electron-capture Detection.

- ResearchGate. (n.d.). Proposed mass fragmentation patterns of gliclazide, I, II, V, and VI.

- Nitta, Y., & Ando, N. (1962). Studies on sulfonylurea derivatives. III. The infrared spectra of 1-p-tolythio-3-alkylureas and corresponding sulfonyl compounds. Chemical & Pharmaceutical Bulletin, 10(11), 1081-1084.

- ChemicalBook. (2023). 4-Chlorobenzenesulfonyl urea.

- PubChem. (n.d.). 1-[(4-chlorobenzene)sulfonyl]-3-propylurea.

- NIST. (n.d.). 4-Chlorobenzenesulfonic acid. In NIST Chemistry WebBook.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- Zhang, X. (n.d.). FTIR Spectrum.

- NIST. (n.d.). 4-Chlorobenzenesulfonic acid. In NIST Chemistry WebBook.

- NIST. (n.d.). Benzenesulfonyl chloride, 4-chloro-. In NIST Chemistry WebBook.

- PubChem. (n.d.). 4-Chlorobenzenesulfonamide.

- PubChem. (n.d.). 4-Chlorobenzenesulfonyl chloride.

- Liu, A., et al. (2010). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 21(4), 628-638.

- AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide.

- Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results.

- Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.

- ResearchGate. (n.d.). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions.

- Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions.

- ResearchGate. (n.d.). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion....

- PubChem. (n.d.). 4-Chlorobenzenesulfonate.

- Thermo Fisher Scientific. (n.d.). Aldrich FT-IR Collection Edition II.

- NIST. (n.d.). 4-Chlorobenzenesulfonamide, TMS derivative. In NIST Chemistry WebBook.

- Specac Ltd. (n.d.). Interpreting Infrared Spectra.

- Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach.

- NIST. (n.d.). 4-Chlorobenzenesulfonic acid. In NIST Chemistry WebBook.

- ResearchGate. (2022). ftir analysis and interpretation of ir spectra of four spice oils extracted by hydrodistillation.

- MDPI. (2019). Application of FTIR Method for the Assessment of Immobilization of Active Substances in the Matrix of Biomedical Materials.

- Springer. (2022). Monitoring glucose levels in urine using FTIR spectroscopy combined with univariate and multivariate statistical methods.

- Elsevier. (n.d.). Attenuated total reflection FTIR dataset for identification of type 2 diabetes using saliva.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Development and validation of an LC-MS/MS sulfonylurea assay for hypoglycemia cases in the emergency department - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. azooptics.com [azooptics.com]

- 4. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 5. Identification of sulfonylureas in serum by electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. eng.uc.edu [eng.uc.edu]

- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 12. researchgate.net [researchgate.net]

- 13. How to Prepare Sample for Mass Spectrometry? | MtoZ Biolabs [mtoz-biolabs.com]

- 14. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility profile of 4-Chlorobenzenesulfonylurea in organic solvents

Starting The Search

I've initiated comprehensive Google searches to gather data on the solubility of 4-Chlorobenzenesulfonylurea in various organic solvents. I'm prioritizing quantitative solubility data, the experimental methods used, and temperature dependencies. The aim is to build a solid foundation for further analysis.

Gathering Solubility Data

I'm now deeply immersed in extensive Google searches, broadening the scope to include thermodynamic properties. The goal is to collect detailed experimental methods and any available quantitative solubility data for this compound in various organic solvents, especially in the context of the dissolution process. I'm focusing on creating a well-structured foundation for the guide.

Initiating Analysis and Synthesis

I'm now diving into the analysis phase. My focus is on synthesizing the collected solubility data to understand influencing factors like solvent polarity and temperature. I'm aiming to structure this quantitative information logically for the technical guide, ensuring it's easy to follow. I'm also planning the guide's structure, starting with an introduction and then moving into more detailed technical content.

An In-depth Technical Guide to the Stability of 4-Chlorobenzenesulfonylurea Under Different pH Conditions

Introduction: The Critical Role of pH in the Stability of 4-Chlorobenzenesulfonylurea

This compound is a member of the sulfonylurea class of compounds, a group widely recognized for its applications in pharmaceuticals and agriculture. The efficacy, safety, and shelf-life of any active compound are intrinsically linked to its chemical stability. For sulfonylureas, one of the most critical environmental factors governing stability is pH.[1][2][3] The hydrolysis of the sulfonylurea bridge is the primary degradation pathway, a process that is profoundly influenced by the hydrogen ion concentration of the medium.[4]

This technical guide offers a comprehensive examination of the stability of this compound across acidic, neutral, and alkaline pH conditions. As drug development professionals and researchers, understanding these degradation kinetics is not merely an academic exercise. It is fundamental for developing robust formulations, predicting environmental fate, and designing analytical methods that are truly "stability-indicating" as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[5][6] We will explore the underlying chemical mechanisms, present a framework for experimental stability assessment, and provide actionable protocols to empower your research and development endeavors.

The Chemical Foundation of pH-Dependent Instability

The susceptibility of the sulfonylurea moiety (–SO₂–NH–CO–NH–) to hydrolysis is the core of its pH-dependent stability profile. The degradation process is catalyzed by both acidic and basic conditions, leading to a characteristic V-shaped curve when plotting degradation rate against pH, with the point of maximum stability typically found in the neutral to slightly acidic range.[7][8]

-

Acid-Catalyzed Hydrolysis: Under acidic conditions (typically pH < 5), the urea carbonyl oxygen is protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by water. This leads to the cleavage of the sulfonylurea bridge.[9] The rate of this reaction is generally first-order with respect to the concentration of the sulfonylurea.[4] For many sulfonylureas, degradation is significantly faster in acidic media compared to neutral or alkaline conditions.[2][3][4]

-

Base-Catalyzed Hydrolysis: In alkaline environments (typically pH > 8), the mechanism can be more complex. While direct cleavage of the sulfonylurea bridge can occur, some sulfonylureas may also undergo contraction or rearrangement of the bridge.[2][3] The rate of degradation increases as the pH becomes more alkaline.[10][11]

The region of greatest stability is therefore the pH range where neither acid- nor base-catalyzed hydrolysis is dominant.[8]

Degradation Pathway of this compound

The primary hydrolytic degradation pathway for this compound involves the cleavage of the sulfonylurea bridge. This reaction yields two main products: 4-chlorobenzenesulfonamide and a corresponding substituted urea or its breakdown products.

Caption: Primary hydrolytic degradation pathway of this compound.

Quantitative Stability Analysis: A Forced Degradation Study

A forced degradation or stress testing study is essential to elucidate the intrinsic stability of a molecule.[12][13] It involves subjecting the compound to conditions more severe than accelerated stability testing to generate degradation products and identify likely degradation pathways.[13][14] This data is crucial for developing stability-indicating analytical methods, which can accurately measure the active ingredient without interference from its degradants.

Hypothetical Data from a pH Stability Study

The following table summarizes the expected outcome of a forced degradation study on this compound at 50°C. The data clearly illustrates the V-shaped stability profile, with maximum stability observed at neutral pH.

| Time (Hours) | % Remaining (pH 2.0) | % Remaining (pH 7.0) | % Remaining (pH 10.0) |

| 0 | 100.0 | 100.0 | 100.0 |

| 12 | 78.5 | 99.8 | 91.2 |

| 24 | 61.2 | 99.5 | 83.1 |

| 48 | 37.5 | 99.1 | 69.0 |

| 72 | 22.8 | 98.7 | 57.4 |

Experimental Protocol: pH-Dependent Stability Assessment

This section provides a detailed, self-validating protocol for assessing the stability of this compound in aqueous solutions across a range of pH values.

Materials and Reagents

-

This compound reference standard

-

Hydrochloric Acid (HCl), 0.1 N and 1.0 N solutions

-

Sodium Hydroxide (NaOH), 0.1 N and 1.0 N solutions

-

Potassium Phosphate Monobasic (KH₂PO₄)

-

Sodium Phosphate Dibasic (Na₂HPO₄)

-

Acetonitrile (HPLC Grade)

-

Water (HPLC Grade, e.g., Milli-Q)

-

Formic Acid (or Phosphoric Acid) for mobile phase modification

-

Class A volumetric flasks, pipettes, and autosampler vials

Preparation of Buffer and Test Solutions

Causality: The choice of buffers is critical. Simple acid/base solutions (HCl/NaOH) are used for extreme pH values. A phosphate buffer is chosen for the neutral range because its buffering capacity is centered around pH 7.2, providing stable pH control during the experiment.

-

Acidic Solution (pH ~2.0): Dilute 0.1 N HCl as needed. Verify pH with a calibrated meter.

-

Neutral Buffer (pH 7.0): Prepare a 50 mM phosphate buffer by dissolving appropriate amounts of KH₂PO₄ and Na₂HPO₄ in HPLC grade water. Adjust to pH 7.0 ± 0.1 using 0.1 N NaOH or HCl.

-

Alkaline Solution (pH ~10.0): Dilute 0.1 N NaOH as needed. Verify pH with a calibrated meter.

-

Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile) to create a stock solution of 1 mg/mL. The use of an organic solvent initially is to ensure complete dissolution before dilution into the aqueous buffers.

-

Test Solutions: For each pH condition, dilute the stock solution with the respective buffer to a final concentration of 100 µg/mL. Prepare a sufficient volume for all time points.

Experimental Workflow: Forced Degradation

The following workflow outlines the logical progression of a forced degradation study.

Caption: Experimental workflow for a pH-dependent forced degradation study.

Sample Incubation and Time Points

-

Incubate the test solutions in tightly sealed, inert containers (e.g., glass vials) in a temperature-controlled oven or water bath (e.g., 50°C).

-

Protect samples from light to prevent photodegradation, unless it is a variable being studied.[15]

-

Withdraw aliquots at predetermined time points (e.g., 0, 12, 24, 48, 72 hours).

-

Quenching: Immediately after withdrawal, the reaction must be stopped to ensure the sample accurately reflects that time point. This is typically done by neutralizing the sample (e.g., adding an equivalent amount of base to an acid-stressed sample) and/or cooling it in an ice bath before analysis.

Analytical Methodology: Stability-Indicating HPLC-UV

Causality: HPLC is the gold standard for stability testing due to its ability to separate the parent drug from its degradation products, allowing for accurate quantification of both.[16] A UV detector is commonly used as most aromatic compounds, like this compound, are chromophoric.

-

Instrument: High-Performance Liquid Chromatography system with a UV/Vis or Photodiode Array (PDA) detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of (A) 0.1% Formic Acid in Water and (B) Acetonitrile is a common starting point.

-

Example Gradient: Start at 95% A, ramp to 5% A over 15 minutes, hold for 2 minutes, and return to initial conditions.

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Select a λmax where the parent compound has strong absorbance (e.g., determined by UV scan, likely around 230-240 nm).

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

Trustworthiness: Method validation is paramount. The analytical method must be validated for specificity by demonstrating that the peak for this compound is resolved from all degradation product peaks (peak purity analysis using a PDA detector is essential).

Data Analysis and Interpretation

-

For each time point, calculate the percentage of this compound remaining relative to the T0 sample.

-

% Remaining = (Peak Area at Tₓ / Peak Area at T₀) * 100

-

-

Plot % Remaining versus Time for each pH condition.

-

Determine the degradation kinetics. If the degradation follows first-order kinetics, a plot of ln(% Remaining) versus Time will yield a straight line with a slope equal to the negative degradation rate constant (-k).[4][17]

-

Calculate the half-life (t½) for each condition using the formula: t½ = 0.693 / k.

Conclusion and Implications

The stability of this compound is unequivocally pH-dependent, exhibiting accelerated degradation in both acidic and alkaline environments.[2][3] The molecule demonstrates maximum stability in the neutral pH range. The primary degradation mechanism is the hydrolytic cleavage of the sulfonylurea bridge, yielding 4-chlorobenzenesulfonamide as a major degradant.

For researchers and drug development professionals, these findings have significant practical implications:

-

Formulation Development: Liquid formulations must be buffered within the optimal pH 4-8 range to ensure product stability and shelf-life.[8]

-

Analytical Method Development: Stability-indicating methods must be capable of separating and quantifying this compound in the presence of its key degradants.

-

Environmental Fate: The persistence of sulfonylurea compounds in the environment, particularly in soil and water, is strongly correlated with pH.[18][11][19] Faster degradation can be expected in acidic soils, while persistence may be greater in neutral to alkaline soils.[10][19]

By applying the principles and protocols outlined in this guide, scientists can build a robust understanding of the stability profile of this compound, leading to higher quality research, more stable products, and comprehensive regulatory submissions.

References

- Zheng, W. (2008). Transformation Kinetics and Mechanism of the Sulfonylurea Herbicides Pyrazosulfuron Ethyl and Halosulfuron Methyl in Aqueous Solutions. Journal of Agricultural and Food Chemistry.

- Sarmah, A. K., & Sabadie, J. (2002). Hydrolysis of Sulfonylurea Herbicides in Soils and Aqueous Solutions: A Review. Journal of Agricultural and Food Chemistry.

- Wick, A. D., & Blumhorst, M. R. (2006). Effects of soil pH and soil water content on prosulfuron dissipation. Journal of Agricultural and Food Chemistry.

- Hanson, B., et al. (n.d.). HOW SOIL PH AFFECTS THE ACTIVITY AND PERSISTENCE OF HERBICIDES. Microna Agriculture.

- USDA ARS. (n.d.). Transformation Kinetics and Mechanism of the Sulfonylurea Herbicides Pyrazosulfuron Ethyl and Halosulfuron Methyl in Aqueous Solutions.

- Manuchehri, M., & Arnall, B. (2018). How Does Soil pH impact Herbicides? Oklahoma State University Extension.

- GRDC. (2020). Interaction of soil pH and sulfonylurea herbicide degradation on legume growth.

- Sarmah, A. K., & Sabadie, J. (2002). Hydrolysis of sulfonylurea herbicides in soils and aqueous solutions: a review. PubMed.

- Charles Sturt University. (n.d.). Interaction of soil pH and sulfonylurea herbicide degradation on legume growth. Charles Sturt University Research Output.

- Bakore, N., et al. (2008). Hydrolysis kinetics of the sulfonylurea herbicide Sulfosulfuron. Journal of Environmental Science and Health, Part B.

- ResearchGate. (n.d.). HPLC chromatograms of forced degradation study under different conditions.

- Peraman, R., et al. (2021). Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins. PMC - NIH.

- Wang, M., et al. (2017). Research on Controllable Degradation of Novel Sulfonylurea Herbicides in Acidic and Alkaline Soils. Journal of Agricultural and Food Chemistry.

- ResearchGate. (n.d.). Forced Degradation Studies Absorbance Data.

- George-Peprah, A., et al. (2010). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.

- Chemsrc. (n.d.). 4-Chlorobenzenesulfonamide | CAS#:98-64-6.

- Separation Science. (n.d.). Analytical Techniques In Stability Testing.

- ResearchGate. (n.d.). Proposed structures of the degradation products after degradation of thifensulfuron methyl.

- ResearchGate. (n.d.). pH stability and growth under unbuffered conditions.

- Chromatography Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products.

- Lara-Martin, P. A., et al. (2017). Degradation kinetics of pharmaceuticals and personal care products in surface waters: photolysis vs biodegradation. Science of The Total Environment.

- PubMed. (n.d.). Stability of urea in solution and pharmaceutical preparations.

- IKEV. (n.d.). The Complete Stability Testing for a Successful Application.

- CONICET. (n.d.). Trends in Analytical chemistry.

- ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B.

- MDPI. (n.d.). Influence of Neutralization Precipitation Conditions on the Physical Stability of Amorphous Solid Pharmaceuticals.

- Seager, S., et al. (2021). Stability of 20 Biogenic Amino Acids in Concentrated Sulfuric Acid: Implications for the Habitability of Venus' Clouds. Astrobiology.

- MDPI. (n.d.). Kinetic Study of 4-Chlorophenol Biodegradation by Acclimated Sludge in a Packed Bed Reactor.

- MDPI. (n.d.). Kinetics of Cometabolic Transformation of 4-chlorophenol and Phenol Degradation by Pseudomonas putida Cells in Batch and Biofilm Reactors.

- PubMed. (2016). Degradation of the pharmaceuticals diclofenac and sulfamethoxazole and their transformation products under controlled environmental conditions.

- NIH. (n.d.). Identification of Major Degradation Products of Ketoconazole. PMC.

- ResearchGate. (n.d.). Kinetics and mechanism of 4-aminobenzenesulphonate biodegradation.

Sources

- 1. Hydrolysis of sulfonylurea herbicides in soils and aqueous solutions: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Transformation kinetics and mechanism of the sulfonylurea herbicides pyrazosulfuron ethyl and halosulfuron methyl in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ars.usda.gov [ars.usda.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Stability of urea in solution and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. osunpk.com [osunpk.com]

- 11. grdc.com.au [grdc.com.au]

- 12. researchgate.net [researchgate.net]

- 13. biopharminternational.com [biopharminternational.com]

- 14. researchgate.net [researchgate.net]

- 15. database.ich.org [database.ich.org]

- 16. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 17. Degradation kinetics of pharmaceuticals and personal care products in surface waters: photolysis vs biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effects of soil pH and soil water content on prosulfuron dissipation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. micronaag.com [micronaag.com]

The Expanding Therapeutic Landscape of Sulfonylureas: A Technical Guide to Unlocking Novel Biological Activities

For decades, sulfonylureas have been a cornerstone in the management of type 2 diabetes. However, a growing body of evidence reveals that the biological activity of this versatile chemical scaffold extends far beyond glycemic control. This technical guide offers an in-depth exploration of the emerging anticancer, antimicrobial, anti-inflammatory, and antiviral properties of novel sulfonylurea compounds. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the underlying mechanisms of action, detailed experimental protocols for their evaluation, and a forward-looking perspective on the therapeutic potential of these remarkable molecules.

Beyond Blood Sugar: The Evolving Paradigm of Sulfonylurea Bioactivity

The classical mechanism of action for sulfonylureas in treating diabetes involves their interaction with the sulfonylurea receptor 1 (SUR1) on pancreatic β-cells. This interaction leads to the closure of ATP-sensitive potassium (KATP) channels, resulting in membrane depolarization, calcium influx, and subsequent insulin secretion.[1][2] While this remains a critical therapeutic function, researchers have begun to uncover "off-target" effects that open up new avenues for drug development. These novel activities are often attributed to the interaction of sulfonylureas with other molecular targets and signaling pathways, highlighting the remarkable plasticity of this chemical class.

Anticancer Potential: A New Frontier for Sulfonylureas

The observation that patients with type 2 diabetes have an increased risk of certain cancers has spurred investigation into the effects of antidiabetic drugs on cancer cells.[3] While the role of some sulfonylureas in cancer risk has been debated, preclinical evidence strongly suggests that certain novel derivatives possess potent anticancer properties.

Mechanisms of Antitumor Action

Novel sulfonylurea compounds exert their anticancer effects through a variety of mechanisms, often converging on the induction of apoptosis and the inhibition of cell proliferation.

-

Induction of Oxidative Stress and Apoptosis: Glibenclamide, a second-generation sulfonylurea, has been shown to induce the generation of reactive oxygen species (ROS) in cancer cells. This increase in ROS can lead to mitochondrial membrane potential disruption and the activation of pro-apoptotic signaling cascades, such as the c-Jun N-terminal kinase (JNK) pathway, ultimately resulting in cancer cell death.[3][4]

-

Inhibition of the PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is a critical regulator of cell survival and proliferation and is often hyperactivated in cancer. Certain sulfonylurea derivatives have been found to inhibit the activation of Akt, a key kinase in this pathway, leading to the suppression of downstream survival signals and promoting apoptosis.[4][5]

-

Modulation of ATP-Binding Cassette (ABC) Transporters: ABC transporters are a family of membrane proteins that can pump chemotherapeutic drugs out of cancer cells, leading to multidrug resistance. Some sulfonylureas, due to their structural similarity to the substrates of these transporters, can act as inhibitors of ABC transporters like P-glycoprotein and MRP1. This inhibition can increase the intracellular concentration of conventional anticancer drugs, thereby enhancing their efficacy.[6]

Caption: Anticancer Mechanisms of Novel Sulfonylureas.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The insoluble formazan is then solubilized, and the absorbance of the colored solution is quantified, which is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the novel sulfonylurea compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8]

-

Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[9]

-

Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[10] Gently pipette up and down to ensure complete solubilization.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[9]

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity: A New Weapon in the Fight Against Drug Resistance

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new classes of antimicrobial agents.[11] Recent studies have identified novel sulfonylurea derivatives with potent activity against a range of pathogenic bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[12][13]

Mechanism of Antimicrobial Action

The antimicrobial mechanism of sulfonylureas appears to be distinct from their traditional role in diabetes and from the mode of action of many existing antibiotics. While some sulfonylureas are known to inhibit acetohydroxyacid synthase (AHAS) in fungi and plants, their antibacterial activity against strains like MRSA is thought to involve a different molecular target.[11][12] Further research is ongoing to elucidate the precise mechanism, which may involve the disruption of essential bacterial cellular processes.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[14][15]

Principle: This assay involves exposing a standardized bacterial inoculum to serial dilutions of the antimicrobial agent in a liquid growth medium in a microtiter plate. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the bacterium.[15]

Step-by-Step Methodology:

-

Preparation of Bacterial Inoculum: From a fresh culture (18-24 hours) of the test bacterium on an appropriate agar plate, select several colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

-

Inoculum Dilution: Dilute the standardized bacterial suspension in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[2]

-

Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the novel sulfonylurea compound in the broth medium in a 96-well microtiter plate. The final volume in each well should be 50 µL.

-

Inoculation: Add 50 µL of the diluted bacterial inoculum to each well, bringing the final volume to 100 µL. This will result in the desired final bacterial concentration of 5 x 10^5 CFU/mL.

-

Controls:

-

Growth Control: A well containing only broth and the bacterial inoculum (no compound).

-

Sterility Control: A well containing only broth to check for contamination.

-

Positive Control: A well containing a known effective antibiotic against the test strain.

-

-

Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.[16]

-

MIC Determination: After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.[15]

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound 9i | MRSA (clinical isolate) | 0.78 | [12] |

| Compound 9q | MRSA (clinical isolate) | 0.78 | [12] |

| Vancomycin | MRSA (clinical isolate) | 1.0 | [12] |

| Methicillin | MRSA (clinical isolate) | >200 | [12] |

| Compound 9i | S. aureus ATCC 6538 | 0.78-1.56 | [13] |

| Compound 9q | S. aureus ATCC 6538 | 0.78-1.56 | [13] |

| Compound 9i | VRE-309 | 1.56 | [13] |

| Compound 9q | VRE-309 | 1.56 | [13] |

| Table 1: Minimum Inhibitory Concentrations (MICs) of Novel Sulfonylurea Compounds against Gram-Positive Bacteria. |

Anti-inflammatory Effects: Targeting the Inflammasome

Chronic inflammation is a key driver of many diseases, including neurodegenerative disorders and cardiovascular disease. The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune system by activating inflammatory caspases and processing pro-inflammatory cytokines like IL-1β.[17][18] Dysregulation of the NLRP3 inflammasome is implicated in various inflammatory conditions.

Mechanism of Anti-inflammatory Action